1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-4-11-25-14-19(13-22(25)27)23-24-20-7-5-6-8-21(20)26(23)15-18-12-16(2)9-10-17(18)3/h4-10,12,19H,1,11,13-15H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSRCAIZXYGMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Alkylation: The imidazole intermediate is then alkylated with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.
Pyrrolidinone Formation: The resulting product is reacted with an allyl halide to introduce the allyl group, followed by cyclization with a suitable reagent to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Reactivity of the Allyl Group
The allyl substituent (-CH₂CHCH₂) on the pyrrolidinone ring is a versatile functional group known for participating in:
Key Notes :
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Source highlights the use of Grubbs II catalyst for RCM in macrocyclic systems, suggesting potential for generating complex architectures.
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Oxidation pathways may require careful control to avoid over-oxidation of the benzimidazole core.
Benzimidazole Core Reactivity
The 1H-benzo[d]imidazole moiety is electron-rich and participates in:
Key Notes :
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Source demonstrates benzimidazole-based palladium complexes for catalytic C-H bond activation, suggesting Compound X could act as a ligand in cross-coupling reactions.
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Steric hindrance from the 2,5-dimethylbenzyl group may direct substitution to less hindered positions.
Pyrrolidinone Ring Transformations
The pyrrolidin-2-one (lactam) ring exhibits reactivity typical of cyclic amides:
Key Notes :
-
Source describes iridium-catalyzed N-heterocyclization of amines with diols, potentially applicable to modified lactam derivatives.
Functionalization of the 2,5-Dimethylbenzyl Group
The 2,5-dimethylbenzyl substituent on the benzimidazole may undergo:
Key Notes :
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The electron-donating methyl groups may activate the benzene ring toward electrophilic substitution.
Stability and Degradation Considerations
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Photodegradation : UV exposure may lead to benzimidazole ring cleavage or allyl isomerization.
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Acid Sensitivity : The lactam ring may hydrolyze under strongly acidic conditions.
Scientific Research Applications
1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, while the pyrrolidinone ring may interact with protein active sites, altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituents on the benzimidazole (e.g., 2,5-dimethylbenzyl vs. hydroxylphenyl) significantly alter melting points and solubility. Hydroxyl groups (as in 21a and 21b) increase polarity, while alkyl/aryl groups enhance lipophilicity.
- The allyl group in the target compound may improve synthetic flexibility compared to bulkier substituents (e.g., naphthalenylthiazole in 5a), which had lower yields (60%) .
- High yields (>90%) in suggest that unsubstituted benzimidazoles are easier to synthesize than those with complex substituents.
Pharmacological Activity
While direct biological data for the target compound is unavailable, comparisons can be drawn from structurally related benzimidazole derivatives:
Antimicrobial Activity
- ZR-8 (): Exhibited potent activity against E. coli (MIC = 15.62 µg/mL) and C. albicans (MIC = 3.40 µg/mL), outperforming ciprofloxacin and miconazole .
Antiviral Activity
- 4-Oxo-2-butenoic acid derivatives (): Demonstrated anti-HIV-1 activity, highlighting benzimidazoles’ role in viral inhibition . The target compound’s pyrrolidinone ring could similarly stabilize interactions with viral proteases.
Spectroscopic and Analytical Comparisons
- 1H NMR : Benzimidazole protons typically resonate as singlets near 10.8 ppm . Allyl groups show characteristic peaks at δ 5–6 ppm (CH2=CH–).
- 13C NMR : The benzimidazole C2 carbon appears at 160–165 ppm, confirming successful cyclization .
- IR: Lactam carbonyl (pyrrolidinone) absorbs near 1700 cm⁻¹, while benzimidazole C=N stretches appear at 1600–1650 cm⁻¹ .
Biological Activity
The compound 1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₃O
- Molecular Weight : 305.47 g/mol
Structure Analysis
The compound features a pyrrolidinone ring fused with a benzimidazole moiety, which is known for its diverse biological activities. The presence of the allyl group and the dimethylbenzyl substituent may enhance its interaction with biological targets.
Pharmacological Effects
- Anticancer Activity : Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways.
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Neuroprotective Effects : There is emerging evidence suggesting that similar compounds can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.
- Receptor Modulation : Interaction with various receptors, including GABA receptors, may lead to sedative and anxiolytic effects.
Data Table: Biological Activities Summary
Case Study 1: Anticancer Activity
In a study exploring the anticancer potential of benzimidazole derivatives, it was found that compounds structurally similar to 1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
Case Study 2: Neuroprotective Effects
A recent investigation into neuroprotective agents demonstrated that compounds with a similar framework could significantly reduce neuronal cell death induced by oxidative stress. The study utilized in vitro models to assess cell viability and oxidative markers, showing promising results for future therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
